2,3,6-Trimethylbenzoic acid
Overview
Description
2,3,6-Trimethylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by methyl groups at positions 2, 3, and 6. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trimethylbenzoic acid can be achieved through several methods. One common method involves the acylation of sym-trimethylbenzene (mesitylene) with chloroacetyl chloride in the presence of an acylation catalyst, followed by a chloroform reaction with sodium hypochlorite and a subsequent hydrolysis reaction . Another method involves the carboxylation of mesitylene using carbon dioxide and aluminum trichloride as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of mesitylene as a starting material. . This method is favored for its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,3,6-Trimethylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pesticides, and photoinitiators.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The methyl groups on the benzene ring can affect the compound’s electronic properties, altering its reactivity in various chemical reactions .
Comparison with Similar Compounds
- 2,4,6-Trimethylbenzoic acid
- 2,3,5-Trimethylbenzoic acid
- 2,3,4-Trimethylbenzoic acid
Comparison: 2,3,6-Trimethylbenzoic acid is unique due to the specific positions of the methyl groups on the benzene ring. This structural arrangement influences its chemical properties and reactivity compared to other trimethylbenzoic acids. For example, 2,4,6-Trimethylbenzoic acid has methyl groups at different positions, leading to variations in steric and electronic effects .
Properties
IUPAC Name |
2,3,6-trimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUKSSBDIZXQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179928 | |
Record name | 2,3,6-Trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2529-36-4 | |
Record name | 2,3,6-Trimethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-trimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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